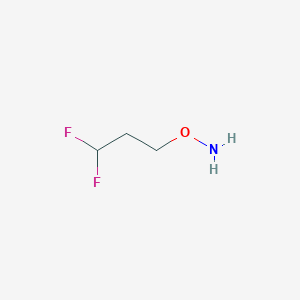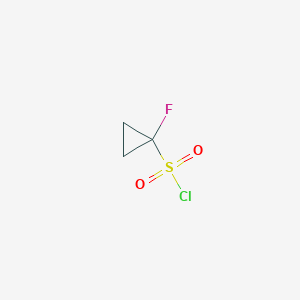
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid, also known as FMICA, is an imidazole carboxylic acid derivative that has many applications in the scientific field. It is a versatile molecule with a wide range of uses, from synthesizing other compounds to being used in laboratory experiments.
科学研究应用
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in the scientific field. It has been used in the synthesis of various compounds, such as 4-fluoro-3-(4-fluorophenyl)benzonitrile and 3-(4-fluorophenyl)-4-hydroxybenzonitrile. It has also been used in the synthesis of 4-fluorobenzyl amines, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been used in the synthesis of various heterocyclic compounds, such as imidazole derivatives and quinolines.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, altering their structure and function. This binding leads to changes in the enzyme’s activity, which can be either beneficial or detrimental, depending on the enzyme and the application.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid are not fully understood. However, it is believed that the molecule may have an effect on the activity of certain enzymes, leading to changes in the biochemical and physiological processes of the body. For example, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays an important role in the nervous system.
实验室实验的优点和局限性
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable molecule and can be synthesized easily and quickly. It is also soluble in many organic solvents, making it easy to use in a variety of experiments. Additionally, it is non-toxic and has a low cost, making it a cost-effective option for laboratory experiments.
However, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in alkaline solutions, so it must be handled with care.
未来方向
There are several potential future directions for the use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. One potential application is in the development of new drugs and therapies. 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, and this inhibition could be used to develop new drugs and therapies. Additionally, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used to synthesize new compounds or to modify existing compounds. Furthermore, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used as a starting material for the synthesis of other imidazole derivatives. Finally, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used to study the structure and function of enzymes, which could lead to new insights into the biochemical and physiological processes of the body.
合成方法
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid can be synthesized through a variety of methods. The most common method is a two-step procedure using a Grignard reaction. In the first step, a Grignard reagent is reacted with 4-fluorobenzaldehyde to form the corresponding 4-fluorobenzylmagnesium chloride. In the second step, the 4-fluorobenzylmagnesium chloride is reacted with 1-methyl-1H-imidazole-4-carboxylic acid to form the desired 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid product.
属性
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLPUOPFRQPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)